2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one is a spiroheterocyclic compound featuring a 9-oxa-2-azaspiro[5.5]undecane core bearing a benzyl substituent at the 2‑position and a ketone at the 5‑position. With a molecular weight of 259.34 g/mol, an XLogP3 of 1.4, a topological polar surface area of 29.5 Ų, and zero hydrogen bond donors, this compound occupies a distinct region of drug-like chemical space compared to its closest structural analogs.

Molecular Formula C16H21NO2
Molecular Weight 259.349
CAS No. 1368039-95-5
Cat. No. B2818633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one
CAS1368039-95-5
Molecular FormulaC16H21NO2
Molecular Weight259.349
Structural Identifiers
SMILESC1CN(CC2(C1=O)CCOCC2)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO2/c18-15-6-9-17(12-14-4-2-1-3-5-14)13-16(15)7-10-19-11-8-16/h1-5H,6-13H2
InChIKeyFNKZIOVPNGHCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one (CAS 1368039-95-5): A Spirocyclic Scaffold with Differentiated Physicochemical and Pharmacophoric Features for Drug Discovery


2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one is a spiroheterocyclic compound featuring a 9-oxa-2-azaspiro[5.5]undecane core bearing a benzyl substituent at the 2‑position and a ketone at the 5‑position [1]. With a molecular weight of 259.34 g/mol, an XLogP3 of 1.4, a topological polar surface area of 29.5 Ų, and zero hydrogen bond donors, this compound occupies a distinct region of drug-like chemical space compared to its closest structural analogs [2]. It is primarily sourced as a research-grade building block from suppliers such as Enamine (catalog EN300‑1590644) and Biosynth (TEC03995) for use in medicinal chemistry and early-stage drug discovery programs [1].

Why Generic Substitution with In‑Class 9‑Oxa‑2‑azaspiro[5.5]undecane Analogs Fails for 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one


Although numerous 9-oxa-2-azaspiro[5.5]undecane derivatives exist, the specific combination of a 5‑oxo group and an N‑benzyl substituent in 2-benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one generates a physicochemical profile that cannot be replicated by the unsubstituted parent scaffold or by analogs lacking the ketone or bearing alternative N‑substituents. The benzyl group increases lipophilicity by approximately 2.0 log units relative to the parent 9-oxa-2-azaspiro[5.5]undecan-5-one, while the ketone preserves a moderate polar surface area and hydrogen‑bond acceptor capacity [1]. These differences directly affect passive permeability, metabolic stability, and target‑binding interactions, making simple substitution among in‑class compounds scientifically unsound without quantitative justification [2].

Quantitative Differentiation Evidence for 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one Versus Closest Analogs


Lipophilicity (XLogP3) Advantage Over the Unsubstituted Parent Scaffold

The target compound exhibits a computed XLogP3 of 1.4, whereas the parent 9‑oxa‑2‑azaspiro[5.5]undecan‑5‑one (lacking the N‑benzyl group) has an XLogP3 of −0.6 [1][2]. This 2.0‑log‑unit increase in lipophilicity brings the compound into the optimal range for CNS penetration (LogP 1–3) and is expected to improve passive membrane permeability relative to the more polar parent scaffold.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Reduced Topological Polar Surface Area (TPSA) Relative to Parent Scaffold

The target compound has a computed TPSA of 29.5 Ų, compared to 38.3 Ų for the parent 9‑oxa‑2‑azaspiro[5.5]undecan‑5‑one [1][2]. This 8.8 Ų reduction is attributable to the replacement of the N‑H hydrogen bond donor with the benzyl group, which lowers the polar surface area and is expected to enhance passive transcellular permeation.

ADME Permeability Drug Design

Elimination of Hydrogen Bond Donor Count Versus Parent Scaffold

The parent 9‑oxa‑2‑azaspiro[5.5]undecan‑5‑one possesses one hydrogen bond donor (the N‑H), whereas the target compound, with its N‑benzyl substitution, has zero HBDs [1][2]. Removing the HBD reduces desolvation energy costs during membrane partitioning and can decrease P‑glycoprotein (P‑gp) efflux susceptibility, a common limitation of N‑H‑containing spirocycles.

Drug-likeness Permeability Desolvation

Balanced Lipophilicity Compared to the 8,8‑Dimethyl‑2‑benzyl Analog

The 8,8‑dimethyl‑2‑benzyl‑9‑oxa‑2‑azaspiro[5.5]undecane analog (CAS 87399-97-1) has a computed LogP of 3.80 , whereas the target compound has an XLogP3 of 1.4 [1]. The target compound's lipophilicity sits within the CNS‑preferred LogP window of 1–3, while the dimethyl analog exceeds this range, potentially leading to higher metabolic clearance, increased plasma protein binding, and greater promiscuity risk.

CNS Drug Design Lipophilicity Window Metabolic Stability

Spirocyclic Rigidity and Conformational Preorganization for Sigma Receptor Targeting

Oxa‑azaspiro[5.5]undecane scaffolds are disclosed as sigma‑1 (σ1) receptor ligands with selective affinity [1]. The rigid spirocyclic architecture of 2‑benzyl‑9‑oxa‑2‑azaspiro[5.5]undecan‑5‑one enforces a specific three‑dimensional orientation of the benzyl pharmacophore, reducing entropic penalties upon receptor binding compared to flexible acyclic analogs. While no direct binding data are available for the exact compound, the close structural analogy to patented oxa‑azaspiro σ1 ligands supports its prioritization over simple piperidine or morpholine derivatives that lack the spirocyclic constraint.

Sigma Receptor Conformational Restriction CNS Pharmacology

Recommended Research and Procurement Application Scenarios for 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one


CNS Drug Discovery: Sigma‑1 Receptor Ligand Optimization

The compound's benzyl‑substituted spirocyclic scaffold aligns with patented oxa‑azaspiro σ1 receptor pharmacophores [1]. Its XLogP3 of 1.4 and zero HBD count place it within the CNS‑preferred chemical space, making it a suitable starting point for hit‑to‑lead optimization in pain, depression, or neurodegenerative disease programs.

Fragment‑Based Drug Discovery (FBDD) and Screening Libraries

With a molecular weight of 259 Da, the compound fits the fragment‑like criteria. Its balanced lipophilicity and low rotatable bond count (2) reduce conformational flexibility, an advantage for fragment‑based screening where rigid, low‑molecular‑weight scaffolds are preferred for efficient fragment elaboration [2].

Medicinal Chemistry Building Block for Spirocyclic Library Synthesis

The 5‑oxo and N‑benzyl functional groups provide orthogonal synthetic handles for diversification. The compound can serve as a core scaffold for parallel synthesis of spirocyclic libraries targeting CNS GPCRs, ion channels, or kinases, where the spiro[5.5]undecane framework imparts metabolic stability advantages over monocyclic alternatives [3].

ADME Physicochemical Optimization Programs

Projects seeking to lower TPSA while maintaining CNS‑compatible LogP can use this compound as a reference scaffold. Its TPSA of 29.5 Ų and LogP of 1.4 outperform the parent scaffold (TPSA 38.3 Ų, LogP −0.6) on both key permeability parameters, providing a direct physicochemical upgrade path [2][3].

Quote Request

Request a Quote for 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.